

Application Notes and Protocols for In Vivo Administration of PIK5-12d

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Compound of Interest

Compound Name: PIK5-12d
Cat. No.: B12393532

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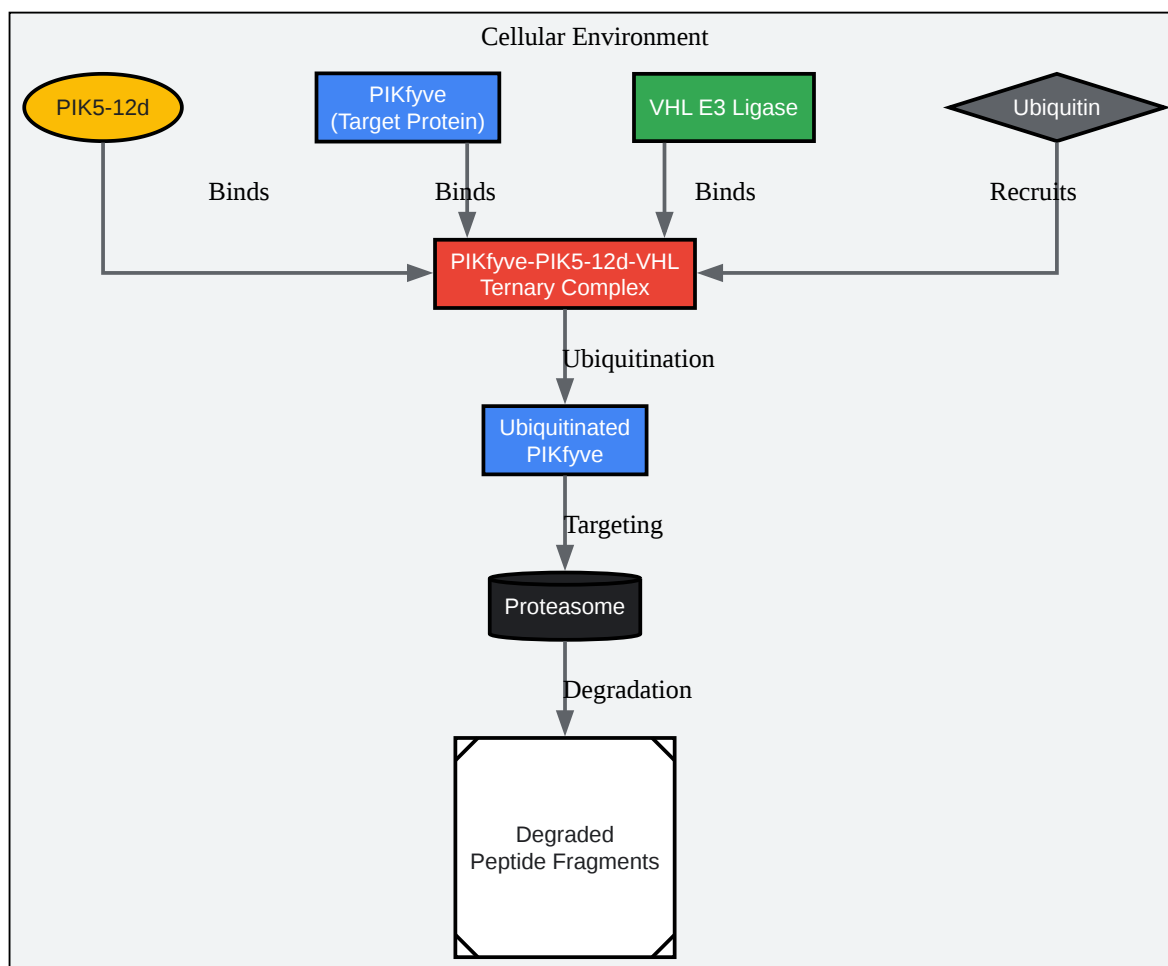
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration and dosage of **PIK5-12d**, a first-in-class PROTAC (Proteolysis Targeting Chimera) degrader of the lipid kinase PIKfyve.

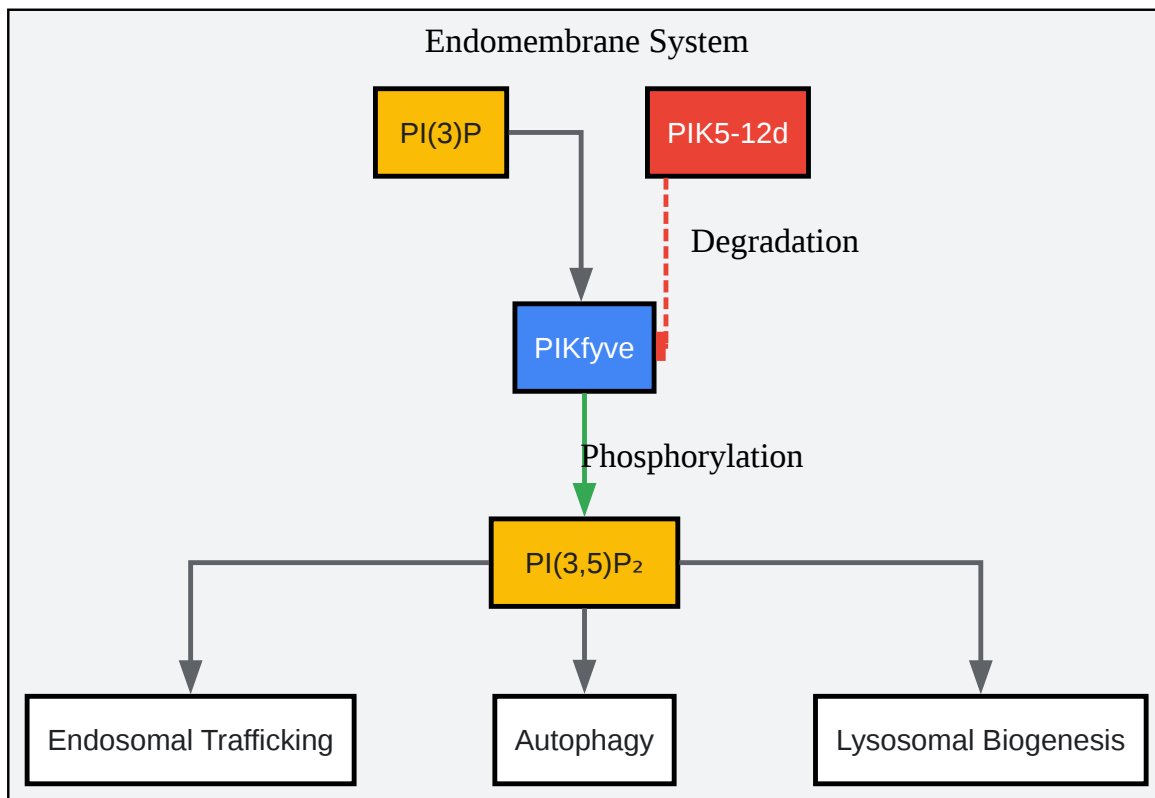
Introduction

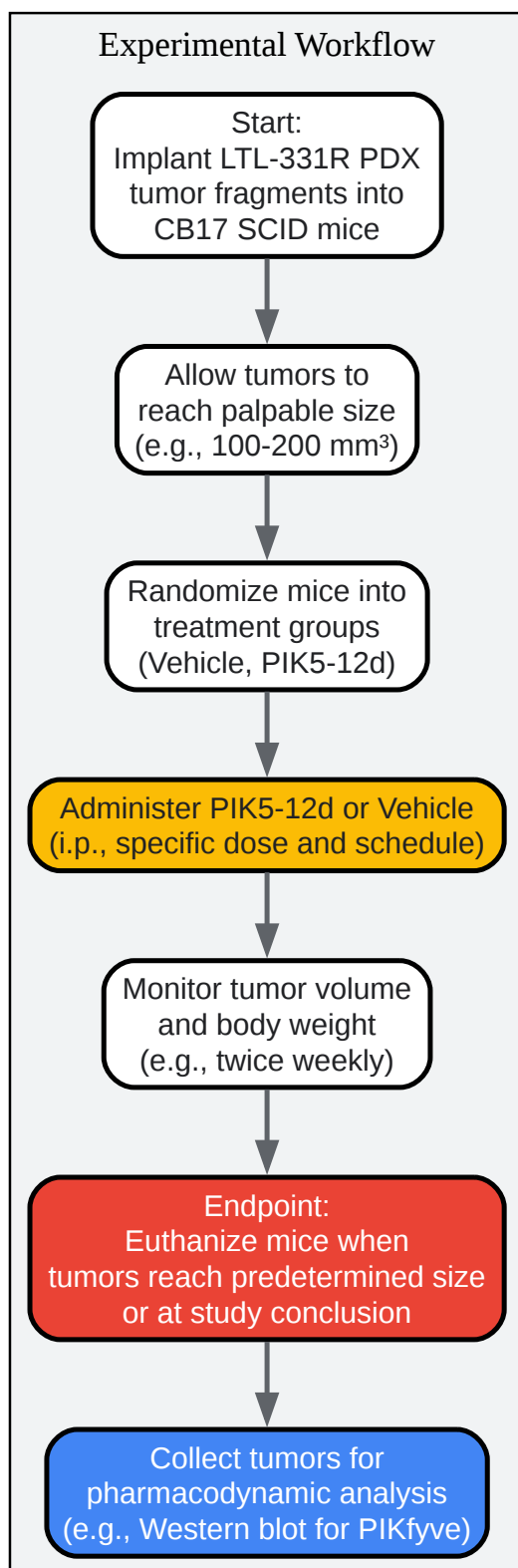
PIK5-12d is a heterobifunctional molecule that induces the degradation of PIKfyve by hijacking the ubiquitin-proteasome system.[1][2] It consists of a ligand that binds to PIKfyve, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of PIKfyve.[1][2][4] The degradation of PIKfyve disrupts crucial cellular processes such as endomembrane homeostasis, endosomal trafficking, and autophagy, making it a promising therapeutic strategy for cancers, particularly prostate cancer.[1][4][5] In vivo studies have demonstrated that **PIK5-12d** effectively degrades PIKfyve in tumor tissues, leading to tumor growth suppression.[1][4][6][7]

Mechanism of Action

PIK5-12d operates through the PROTAC mechanism to induce the degradation of its target protein, PIKfyve.







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